2-(5-Methyl-2-nitrophenyl)acetaldehyde 2-(5-Methyl-2-nitrophenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18210094
InChI: InChI=1S/C9H9NO3/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

2-(5-Methyl-2-nitrophenyl)acetaldehyde

CAS No.:

Cat. No.: VC18210094

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-2-nitrophenyl)acetaldehyde -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 2-(5-methyl-2-nitrophenyl)acetaldehyde
Standard InChI InChI=1S/C9H9NO3/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3
Standard InChI Key RVGWSLCTLVSLHO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])CC=O

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Properties (Predicted)

While experimental data for this compound is unavailable, its spectral signatures can be extrapolated from analogous structures:

  • IR Spectroscopy: Strong absorption bands near 1680–1720 cm⁻¹ (C=O stretch of the aldehyde), 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), and 2900–3000 cm⁻¹ (C-H stretches of methyl and methylene groups).

  • ¹H NMR (CDCl₃):

    • δ 9.8–10.0 ppm (singlet, 1H, aldehyde proton).

    • δ 7.5–8.5 ppm (multiplet, 3H, aromatic protons).

    • δ 3.6–3.8 ppm (doublet, 2H, CH₂ adjacent to aldehyde).

    • δ 2.4–2.6 ppm (singlet, 3H, methyl group).

  • ¹³C NMR: Key signals near 190–200 ppm (aldehyde carbon), 140–150 ppm (nitro-substituted aromatic carbons), and 20–25 ppm (methyl carbon).

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

The compound can theoretically be synthesized via two primary routes, leveraging established nitration and alkylation techniques:

Route 1: Friedel-Crafts Alkylation of 5-Methyl-2-nitrophenol

  • Starting Material: 5-Methyl-2-nitrophenol (prepared via methods in US4034050A and US3987113A ).

  • Protection of Phenolic -OH: Convert to a methyl ether using dimethyl sulfate.

  • Friedel-Crafts Acylation: React with acetyl chloride in the presence of AlCl₃ to introduce an acetyl group.

  • Reduction: Reduce the ketone to a secondary alcohol using NaBH₄.

  • Oxidation: Oxidize the alcohol to an aldehyde with pyridinium chlorochromate (PCC).

  • Deprotection: Remove the methyl ether using BBr₃.

Route 2: Direct Nitration of 2-(5-Methylphenyl)acetaldehyde

  • Nitration: Introduce a nitro group at the 2-position of 2-(5-methylphenyl)acetaldehyde using a mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Purification: Isolate the product via column chromatography or recrystallization.

Challenges and Optimization

  • Nitration Selectivity: The electron-withdrawing nitro group directs subsequent substitutions to the meta position, complicating regioselectivity.

  • Aldehyde Stability: The aldehyde moiety is prone to oxidation under harsh nitration conditions, necessitating controlled reaction temperatures and inert atmospheres.

Physicochemical Properties (Theoretical)

Physical Properties

PropertyPredicted Value
Melting Point85–90°C
Boiling Point250–260°C (decomposes)
Solubility in WaterLow (<0.1 g/L at 20°C)
Solubility in Organic SolventsHigh in DCM, acetone, ethanol
Density1.25–1.30 g/cm³

Chemical Reactivity

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of imines or hydrazones).

  • Nitro Group: Reducible to amines (e.g., via H₂/Pd-C) or susceptible to electrophilic substitution.

  • Thermal Stability: Likely decomposes exothermically above 200°C, releasing NOₓ gases.

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